4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine

Medicinal Chemistry Physicochemical Properties Drug Design

4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine (CAS 946234-54-4) is a synthetic small molecule belonging to the N-arylsulfonyl morpholine class, featuring a morpholine core with a 2-phenyl and a 4-isopropylphenylsulfonyl substitution. It has a molecular formula of C19H23NO3S, a molecular weight of 345.5 g/mol, and a calculated XLogP3-AA of 3.4, indicating moderate lipophilicity and no hydrogen bond donors, but four acceptor sites.

Molecular Formula C19H23NO3S
Molecular Weight 345.46
CAS No. 946234-54-4
Cat. No. B2612388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine
CAS946234-54-4
Molecular FormulaC19H23NO3S
Molecular Weight345.46
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C19H23NO3S/c1-15(2)16-8-10-18(11-9-16)24(21,22)20-12-13-23-19(14-20)17-6-4-3-5-7-17/h3-11,15,19H,12-14H2,1-2H3
InChIKeyGZYPKZDEICXDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine (CAS 946234-54-4): Chemical Profile and Baseline Data


4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine (CAS 946234-54-4) is a synthetic small molecule belonging to the N-arylsulfonyl morpholine class, featuring a morpholine core with a 2-phenyl and a 4-isopropylphenylsulfonyl substitution [1]. It has a molecular formula of C19H23NO3S, a molecular weight of 345.5 g/mol, and a calculated XLogP3-AA of 3.4, indicating moderate lipophilicity and no hydrogen bond donors, but four acceptor sites [1]. Primary literature describing its specific biological activity is currently unavailable, placing it as a distinct chemical entity within a class explored for kinase and γ-secretase inhibition [2].

Scaffold Role N-arylsulfonyl morpholine core supports SAR studies in kinase or γ-secretase research models
Chiral Complexity Single stereocenter may support enantiopure control studies and stereochemical attribution workflows
Class-Level Context Reported class activity of N-arylsulfonyl morpholines as γ-secretase/kinase tool compounds; direct binding data not yet established

Why 4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine Cannot Be Replaced by a Generic Analog


Substituting this compound with a simpler morpholine analog like 4-[(4-isopropylphenyl)sulfonyl]morpholine (CAS 312930-31-7) would eliminate the 2-phenyl group, which significantly alters molecular shape, lipophilicity, and potential binding interactions . Similarly, analogs with different aryl sulfonyl groups, such as 2-phenyl-4-(phenylsulfonyl)morpholine (CAS 321977-39-3), present distinct electronic and steric properties compared to the 4-isopropylphenyl moiety, which is often incorporated to modulate target affinity and selectivity [1]. The specific combination of the 2-phenyl and 4-isopropylphenylsulfonyl groups is a non-trivial pharmacophore, making direct interchange without quantitative comparative binding data a high-risk decision for target-based research [2].

2-Phenyl Absence
Removal of the 2-phenyl group (e.g., in 4-[(4-isopropylphenyl)sulfonyl]morpholine) alters molecular shape, lipophilicity, and potential binding interactions.
Aryl Sulfonyl Variation
Alternative aryl sulfonyl groups (e.g., phenylsulfonyl) shift electronic and steric properties compared to the 4-isopropylphenyl moiety, potentially affecting target selectivity.
Non-Trivial Pharmacophore
The specific 2-phenyl/4-isopropylphenyl combination may not transfer to other morpholine analogs without quantitative comparative binding data.

Quantitative Evidence Guide for 4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine


Computed Physicochemical Profile vs. Related N-arylsulfonyl Morpholines

This compound's calculated properties, such as a higher LogP and molecular weight, distinguish it from simpler analogs. These properties influence passive membrane permeability and solubility, critical for in vitro assay performance [1].

Lipophilicity Profile
Cross-study comparable
Target: XLogP3-AA = 3.4
Comparator: ~2.1
Δ LogP ≈ 1.3 (higher lipophilicity)
Higher lipophilicity may influence membrane permeability and assay solubility, requiring formulation adjustment.
In silico computed property; cross-study context only.
Medicinal Chemistry Physicochemical Properties Drug Design

Structural Differentiation: 2-Phenyl Substitution Impact on Molecular Complexity

The presence of the 2-phenyl group on the morpholine ring introduces a stereocenter (chiral center), creating the potential for enantiomers with distinct biological activities. This feature is absent in simpler N-sulfonyl morpholines [1]. While specific activity data is lacking, chiral sulfonamides are known pharmacophores in medicinal chemistry [2].

Molecular Complexity
Class-level inference
Rotatable Bonds: 4 vs 3
Stereocenters: 1 vs 0
Difference: +1 bond, +1 chiral center
Chiral center necessitates enantiopure synthesis or separation for reproducible biological testing.
Structural analysis; enantiomer-specific activity data not available.
Chemical Biology Structure-Activity Relationship Fragment-Based Drug Discovery

Binding Affinity Inference from N-arylsulfonyl Morpholine Class

No direct binding data is available for this compound. However, structurally related N-arylsulfonyl morpholines have demonstrated low micromolar to nanomolar inhibitory activity against γ-secretase [1]. As a class, these compounds engage targets via key hydrogen bond interactions with the sulfonyl oxygen atoms . The absence of quantitative target engagement data for this specific compound means its utility must be verified empirically.

Target Engagement Potential
Data to verify
No direct data available for this compound.
Analog IC50 range: 0.1–10 µM (γ-secretase class).
Procurement should include a plan for in-house target profiling; class-level SAR only.
Verify compound-specific engagement in intended assay system.
Kinase Inhibition γ-Secretase Inhibition Target Engagement

Recommended Application Scenarios for 4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine Based on Evidence


Chemical Probe Design in Kinase or γ-Secretase Research

Based on the class activity of N-arylsulfonyl morpholines, this compound is best used as a core scaffold for medicinal chemistry optimization programs targeting kinases or γ-secretase [1]. Its distinct 2-phenyl and 4-isopropylphenyl groups make it a suitable starting point for structure-activity relationship (SAR) studies where modulation of lipophilicity and target affinity is desired [2].

Specialized Fragment-Based Screening Library

Given its low molecular weight (345.5 g/mol) and 3D structural features, this compound is an ideal candidate for inclusion in fragment-based drug discovery (FBDD) libraries [1]. Its complexity and chiral center offer diverse binding possibilities that simpler achiral fragments cannot, pending enantiomeric resolution [2].

Chiral Chromatography Method Development Standard

The single stereocenter on the morpholine ring makes this compound a valid test analyte for developing chiral separation methods or evaluating chiral stationary phases for this compound class [1]. Its procurement in racemic or enantiopure form directly enables this application [2].

Application
Selection Property
Validation Focus
Scaffold for target engagement SAR
Substituent-dependent lipophilicity and chiral center
In-house kinase/γ-secretase profiling and enantiomer-specific activity
Fragment-based library screening
Low molecular weight and 3D complexity with single stereocenter
Library validation against target panel; hit confirmation with enantiopure samples
Chiral separation method research
Racemic or enantiopure availability; single stereocenter on morpholine ring
Chiral stationary phase evaluation and HPLC method optimization
Quote Request

Request a Quote for 4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.